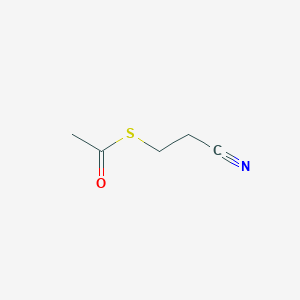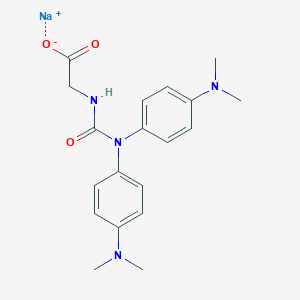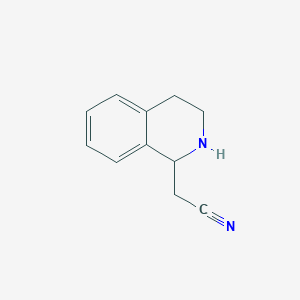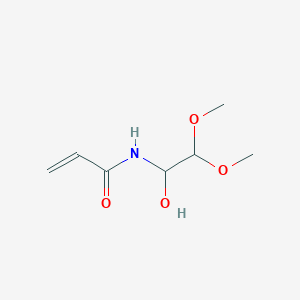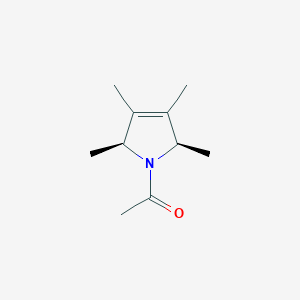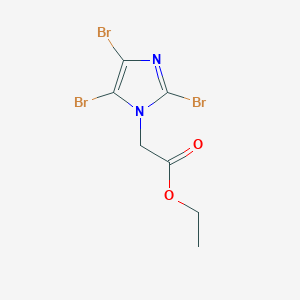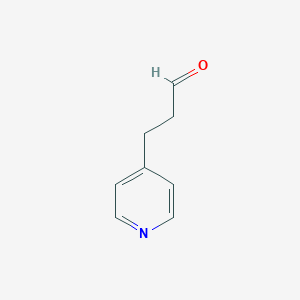
3-(Pyridin-4-YL)propanal
Übersicht
Beschreibung
3-(Pyridin-4-YL)propanal, also known as 3-pyridyl acetaldehyde, is an organic compound with the molecular formula C7H8NO. This compound is a colorless liquid with a pyridine-like odor and is used in various scientific research applications. It is a pyridine-derived aldehyde that is soluble in water and ethanol and is used in the synthesis of various compounds. This compound is a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
3-(Pyridin-4-YL)propanal wird in der chemischen Synthese verwendet . Es hat ein Molekulargewicht von 135,17 und sein IUPAC-Name ist 3-(4-pyridinyl)propanal .
Asymmetrische α-Benzylierung von Aldehyden
Die Verbindung spielt eine bedeutende Rolle bei der katalytischen asymmetrischen α-Benzylierung von Aldehyden . Diese Reaktion ist für die organische Synthese von großem Wert . Die erzeugten α-Heteroarylmethylaldehyde, wie z. B. ®-2-Methyl-3-(pyridin-4-yl)propanal (®-MPP), sind eine wichtige Klasse von Synthons für den Zugang zu bioaktiven Arzneimitteln und Naturprodukten .
Arzneimittelsynthese
Wie oben erwähnt, werden die α-Heteroarylmethylaldehyde, die aus der asymmetrischen α-Benzylierung von Aldehyden erzeugt werden, wie z. B. ®-2-Methyl-3-(pyridin-4-yl)propanal (®-MPP), verwendet, um Zugang zu bioaktiven Arzneimitteln zu erhalten . Dies unterstreicht die Bedeutung von this compound in der Arzneimittelsynthese.
Synthese von Naturprodukten
Neben der Arzneimittelsynthese werden die α-Heteroarylmethylaldehyde, die aus der asymmetrischen α-Benzylierung von Aldehyden erzeugt werden, wie z. B. ®-2-Methyl-3-(pyridin-4-yl)propanal (®-MPP), auch verwendet, um Zugang zu Naturprodukten zu erhalten . Dies unterstreicht die Rolle von this compound bei der Synthese von Naturprodukten.
Photothermische Umwandlung
Die Verbindung wird in einem multifunktionalen chiralen kovalenten Gerüst (CCOF)-Katalysator heterogen eingesetzt . Die Integration von chiralen BINOL-Phosphorsäure- und Cu(II)-Porphyrin-Modulen in ein einzelnes COF-Gerüst stattet das erhaltene ®-CuTAPBP-COF mit gleichzeitigen Brønsted- und Lewis-sauren Stellen, robustem chiralem Einschlusraum und sichtlichtinduzierter photothermischer Umwandlung aus . Diese lichtinduzierte, thermisch angetriebene Reaktion kann unter natürlicher Sonnenbestrahlung effektiv ablaufen<a aria-label="2: Die Integration von chiralen BINOL-Phosphorsäure- und Cu(II)-Porphyrin-Modulen in ein einzelnes COF-Gerüst stattet das erhaltene ®-CuTAPBP-COF mit gleichzeitigen Brønsted- und Lewis-sauren Stellen, robustem chiralem Einschlusraum und sichtlichtinduzierter photothermischer Umwandlung aus2" data-citationid="aad7
Wirkmechanismus
While the specific mechanism of action for “3-(Pyridin-4-YL)propanal” is not explicitly mentioned in the search results, pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Safety and Hazards
While the specific safety and hazards of “3-(Pyridin-4-YL)propanal” are not explicitly mentioned in the search results, general safety measures for handling similar pyridine compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Zukünftige Richtungen
The future directions for “3-(Pyridin-4-YL)propanal” and its analogs could involve further exploration of their therapeutic properties . For instance, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules, and there is still a need for a single robust method allowing the selective introduction of multiple functional groups .
Eigenschaften
IUPAC Name |
3-pyridin-4-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAPLJNLRIKFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627124 | |
| Record name | 3-(Pyridin-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120690-80-4 | |
| Record name | 3-(Pyridin-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the recent advancements in using 3-(pyridin-4-yl)propanal derivatives for asymmetric synthesis?
A1: A recent study showcased a novel chiral covalent organic framework (CCOF) catalyst incorporating a this compound derivative for the enantioselective α-benzylation of aldehydes. [] This CCOF catalyst, termed (R)-CuTAPBP-COF, combines a chiral BINOL-phosphoric acid and a Cu(II)-porphyrin module within its structure. [] This design grants the catalyst both Brønsted and Lewis acidic sites, creating a chiral environment conducive to asymmetric catalysis. [] The researchers demonstrated the effectiveness of (R)-CuTAPBP-COF in facilitating the α-benzylation of various aldehydes with alkyl bromides under visible light irradiation, achieving high enantioselectivity. [] This methodology offers a new approach to synthesizing chiral α-heteroarylmethyl aldehydes, valuable building blocks for pharmaceuticals and natural products. []
Q2: Can you provide an example of a specific this compound derivative employed in recent research and its structural characterization?
A2: In a study focusing on uranium(VI) complexes, researchers synthesized and characterized a compound containing a this compound derivative named 1-phenyl-3-(pyridin-4-yl)propane (ppp). [] This compound acts as a ligand, coordinating to a uranyl(VI) center along with two acetylacetonate (acac) ligands. [] The resulting complex, [UO2(acac)2(ppp)], exhibits a pentagonal-bipyramidal geometry around the uranium atom. [] The crystal structure reveals the coordination of the ppp ligand through its nitrogen atom to the uranium center. [] This research highlights the use of this compound derivatives as ligands in coordination chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

